

cumene CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cumene**
Cat. No.: **B047948**

[Get Quote](#)

An In-depth Technical Guide to **Cumene**: CAS Number, Molecular Structure, and Core Applications

Introduction

Cumene, known chemically as isopropylbenzene, is an organic compound with the chemical formula C₉H₁₂.^{[1][2][3]} It is a colorless, flammable liquid with a gasoline-like odor.^{[3][4]} A natural constituent of crude oil and refined fuels, **cumene** is primarily synthesized on a large industrial scale.^{[3][5]} Its principal application, accounting for approximately 95% of its use, is as a chemical intermediate in the production of phenol and acetone through the **cumene** process.^{[4][6]} This guide provides a comprehensive overview of **cumene**'s chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.

Chemical Identity

- CAS Number: 98-82-8^{[1][2][3][7][8]}
- Molecular Formula: C₉H₁₂^{[1][2][3]}
- IUPAC Name: (Propan-2-yl)benzene^[5]
- Synonyms: Isopropylbenzene, 2-Phenylpropane, (1-Methylethyl)benzene^{[1][2][3]}

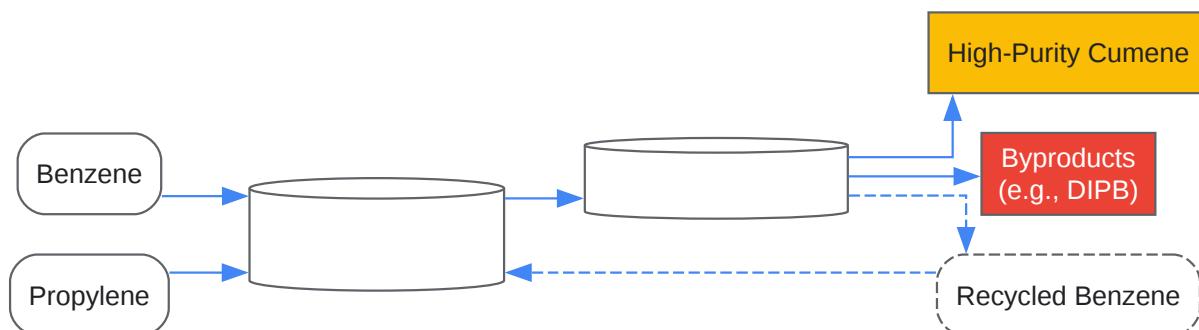
Molecular Structure

Cumene consists of a benzene ring substituted with an isopropyl group.^[5]

Caption: Molecular structure of **Cumene** (Isopropylbenzene).

Physicochemical Properties

The following table summarizes the key physicochemical properties of **cumene**.


Property	Value	Reference(s)
Molecular Weight	120.19 g/mol	[1][2][9]
Appearance	Colorless liquid	[9]
Odor	Aromatic, gasoline-like	[4][9]
Melting Point	-96 °C (-140.8 °F)	[4][9]
Boiling Point	152-154 °C (306-309 °F)	[3][5][7]
Density	0.864 g/mL at 25 °C	[7]
Solubility in Water	Insoluble	[9]
Solubility in Organic Solvents	Miscible with ethanol, ether, benzene, and carbon tetrachloride	[3][4]
Vapor Pressure	8 mmHg at 20 °C	[3]
Flash Point	31 °C (88 °F)	[4]
Autoignition Temperature	425 °C (797 °F)	[9]
Explosive Limits	0.9% - 6.5% by volume in air	[9]

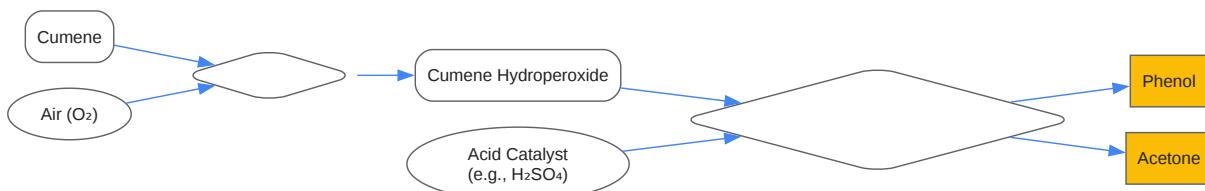
Synthesis: The Cumene Process

The commercial production of **cumene** is achieved through the Friedel-Crafts alkylation of benzene with propylene.[5][6] This reaction is acid-catalyzed, with modern processes favoring zeolite-based catalysts over older methods that used solid phosphoric acid or aluminum chloride.[4][5][6]

Experimental Protocol Overview: Zeolite-Catalyzed Alkylation

- Reactant Preparation: Benzene and propylene are the primary feedstocks.[10]
- Reaction: The reactants are compressed to approximately 30 standard atmospheres and heated to around 250 °C in the presence of a zeolite catalyst.[10] The propylene forms a carbocation intermediate which then alkylates the benzene ring via electrophilic substitution.[6]
- Transalkylation: Diisopropylbenzene (DIPB) is a common byproduct. To maximize **cumene** yield, DIPB is reacted with benzene in a separate transalkylation reactor to produce more **cumene**.[5]
- Purification: The product stream is sent to a distillation train to separate **cumene** from unreacted benzene, propylene, and heavier alkylates. The unreacted benzene is recycled back to the alkylation reactor.

[Click to download full resolution via product page](#)


Caption: Workflow of the industrial **Cumene** synthesis process.

Core Applications: Phenol and Acetone Production

The primary industrial use of **cumene** is as a raw material for the synthesis of phenol and acetone, two highly valuable commodity chemicals.[10][11] This conversion, also known as the Hock process, involves the oxidation of **cumene** to **cumene** hydroperoxide, followed by acid-catalyzed cleavage.[10][11]

Reaction Pathway

- Oxidation: **Cumene** is oxidized with air to form **cumene** hydroperoxide.[10] This reaction proceeds via a free radical mechanism, exploiting the lability of the tertiary benzylic hydrogen atom.[5]
- Cleavage: The **cumene** hydroperoxide is then treated with an acid catalyst (typically sulfuric acid) which results in a rearrangement and cleavage to yield phenol and acetone.[10]

[Click to download full resolution via product page](#)

Caption: Signaling pathway for the conversion of **Cumene** to Phenol and Acetone.

Phenol is a critical precursor for the production of phenolic resins and bisphenol A (BPA), which is used to manufacture polycarbonate plastics and epoxy resins.[11] Acetone is a widely used solvent and is also a key intermediate in the synthesis of compounds like methyl methacrylate (MMA) for acrylic plastics.[11]

Other Applications

While the production of phenol and acetone dominates its use, **cumene** also has minor applications as:

- A thinner for paints, lacquers, and enamels.[4]
- A component in high-octane aviation fuels.[4]
- A solvent in various organic synthesis reactions.[4][11]

Safety and Handling

Cumene is a flammable liquid and its vapor can form explosive mixtures with air. It is also a skin and eye irritant.[\[12\]](#) Chronic exposure may have effects on the liver and kidneys. Proper personal protective equipment and handling in well-ventilated areas are essential. **Cumene** can form explosive peroxides upon exposure to air, so it should be tested for peroxides before heating or distillation.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Cumene - Wikipedia [en.wikipedia.org]
- 6. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 7. 苄烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cumene CAS 98-82-8 | 802681 [merckmillipore.com]
- 9. CUMENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Cumene process - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. epa.gov [epa.gov]
- To cite this document: BenchChem. [cumene CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b047948#cumene-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b047948#cumene-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com